molecular formula C15H18BrNO3S B11827665 (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde

(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde

Cat. No.: B11827665
M. Wt: 372.3 g/mol
InChI Key: PLSXUBNHVJGUIK-CABCVRRESA-N
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Description

(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[510]octane-7-carbaldehyde is a complex organic compound that features a bicyclic structure with a bromine atom, a sulfonyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexane derivative.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction, often using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. If used in drug development, it may target specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    (1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of (1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H18BrNO3S

Molecular Weight

372.3 g/mol

IUPAC Name

(1R,7R)-1-bromo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde

InChI

InChI=1S/C15H18BrNO3S/c1-12-3-5-13(6-4-12)21(19,20)17-8-2-7-14(11-18)9-15(14,16)10-17/h3-6,11H,2,7-10H2,1H3/t14-,15+/m1/s1

InChI Key

PLSXUBNHVJGUIK-CABCVRRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@]3(C[C@@]3(C2)Br)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(CC3(C2)Br)C=O

Origin of Product

United States

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